N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
The compound N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide is a synthetic molecule with diverse applications in scientific research and industry. Its unique structure, characterized by a triazolopyridazine moiety linked to a trifluoromethyl-substituted benzamide, imparts a range of chemical properties making it an interesting subject for study.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, particularly in cancer cells .
Mode of Action
In the case of Serine/threonine-protein kinase pim-1, inhibition would likely result in decreased cell survival and proliferation .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase pim-1 would affect the PI3K/AKT/mTOR pathway , a key signaling pathway involved in cell survival, growth, and proliferation . Inhibition of this pathway could lead to decreased cancer cell survival and proliferation .
Pharmacokinetics
These properties greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action would likely be a decrease in cell survival and proliferation, particularly in cancer cells . This is due to its inhibition of Serine/threonine-protein kinase pim-1, a key enzyme involved in these processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the triazolopyridazine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with phenyl isocyanides in the presence of a base.
Introduction of the ethoxy linker: : This involves the reaction of the triazolopyridazine with ethylene oxide under controlled temperature conditions.
Coupling with the benzamide: : The final step is the coupling reaction between the ethoxy-linked triazolopyridazine and a trifluoromethyl-substituted benzoic acid derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, optimization of these synthetic steps is crucial to improve yield and reduce costs. This involves the use of continuous flow reactors and scalable catalysts to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or chromium trioxide, this compound can be transformed to introduce additional functional groups.
Reduction: : Reduction reactions using agents like sodium borohydride can be employed to modify the triazolopyridazine core or the benzamide moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents on the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, and temperatures ranging from 25-50°C.
Reduction: : Sodium borohydride, ethanol, and room temperature conditions.
Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include derivatives with modified triazolopyridazine cores, which can significantly alter the compound's physical and chemical properties.
Scientific Research Applications
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide has a broad range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound in enzyme inhibition and as a ligand in receptor studies.
Medicine: : Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide stands out for its unique combination of triazolopyridazine and trifluoromethyl-benzamide functionalities.
Similar Compounds
N-[2-(triazolo[4,3-b]pyridazin-6-yl)ethyl]-2-bromo-benzamide
N-[2-(phenylthio)ethyl]-2-(trifluoromethyl)benzamide
N-[2-(imidazo[1,2-a]pyridazin-6-yl)oxy]ethyl-2-(trifluoromethyl)benzamide
These compounds share structural similarities but differ in their specific moieties, leading to variations in their reactivity and applications. Each compound offers unique properties for tailored applications in various fields.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-21(23,24)16-9-5-4-8-15(16)20(30)25-12-13-31-18-11-10-17-26-27-19(29(17)28-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFRDMMLSBTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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